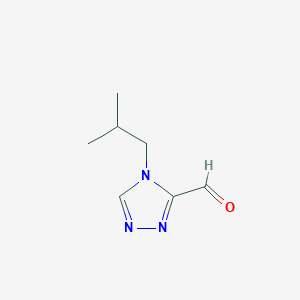
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 2-methylpropyl group and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves multistep synthetic routes. One common method includes the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with aldehydes under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
4-(2-Methylpropyl)-1,2,4-triazole: A compound with a similar alkyl substitution but lacking the aldehyde group.
4H-1,2,4-Triazole-3-carbaldehyde: A compound with the aldehyde group but without the 2-methylpropyl substitution.
Uniqueness: 4-(2-Methylpropyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the combination of its triazole ring, 2-methylpropyl group, and aldehyde functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-6(2)3-10-5-8-9-7(10)4-11/h4-6H,3H2,1-2H3 |
Clave InChI |
IEUQVEJZRAUYJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NN=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


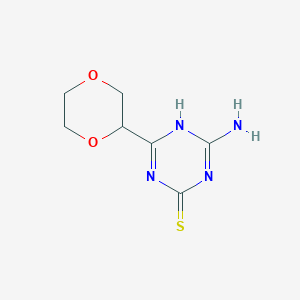
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
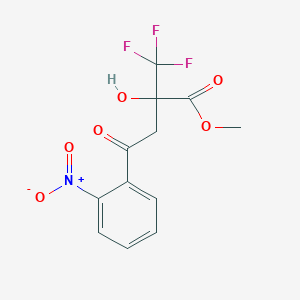
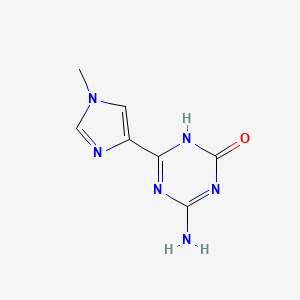
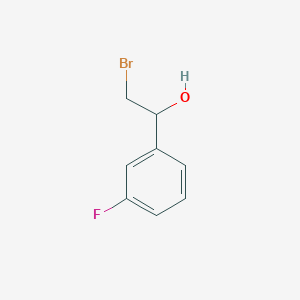
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
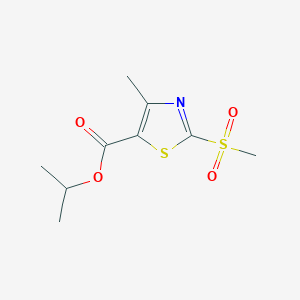
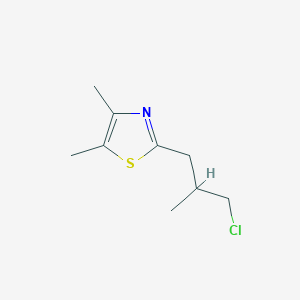
![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)

